
4-chloro-N,N-dimethyl-3-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N,N-dimethyl-3-nitropyridin-2-amine is a heterocyclic compound with the molecular formula C7H10ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a nitro group at the 3-position, and two methyl groups attached to the nitrogen atom at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dimethyl-3-nitropyridin-2-amine typically involves the nitration of 4-chloro-2-aminopyridine followed by N,N-dimethylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the pyridine ring. The resulting 4-chloro-3-nitropyridin-2-amine is then subjected to N,N-dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N,N-dimethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in derivatives like 4-amino-N,N-dimethyl-3-nitropyridin-2-amine.
Reduction: The major product is 4-chloro-N,N-dimethyl-3-aminopyridin-2-amine.
Oxidation: Products vary based on the oxidizing agent and conditions.
Applications De Recherche Scientifique
4-chloro-N,N-dimethyl-3-nitropyridin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-chloro-N,N-dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-3-nitropyridin-2-amine: Lacks the N,N-dimethyl groups, making it less lipophilic.
2-amino-4-chloro-3-nitropyridine: Similar structure but with an amino group instead of the N,N-dimethyl groups.
4-chloro-2,3-diaminopyridine: Contains two amino groups, differing in reactivity and applications.
Uniqueness
4-chloro-N,N-dimethyl-3-nitropyridin-2-amine is unique due to the presence of both the nitro and N,N-dimethyl groups, which confer distinct chemical and physical properties. These modifications enhance its solubility, reactivity, and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C7H8ClN3O2 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
4-chloro-N,N-dimethyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H8ClN3O2/c1-10(2)7-6(11(12)13)5(8)3-4-9-7/h3-4H,1-2H3 |
Clé InChI |
LGFLGICUSCNAGG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=CC(=C1[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-phenylthiourea](/img/structure/B12458127.png)
![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12458128.png)
![(1R,2S)-2-[(2-methyl-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12458136.png)

![N,N'-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}pentanediamide](/img/structure/B12458153.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12458155.png)
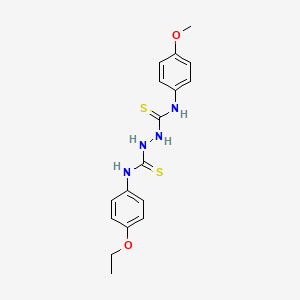
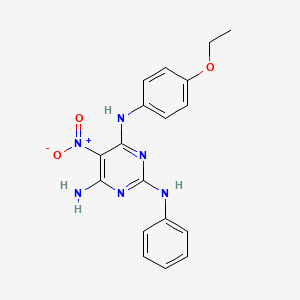
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458164.png)
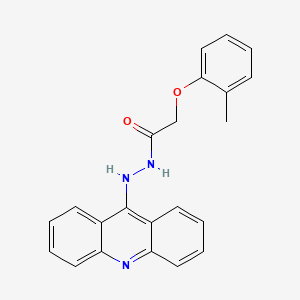
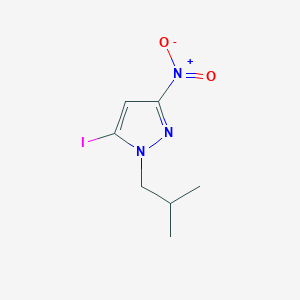
![7-[(2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12458176.png)
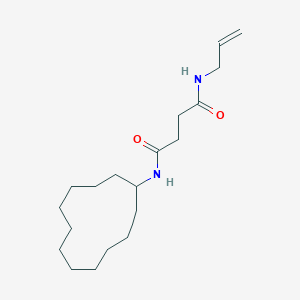
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B12458191.png)
